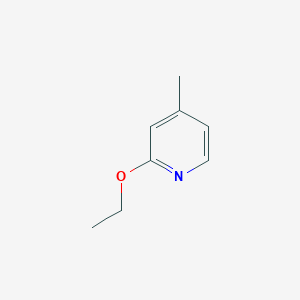
2-Ethoxy-4-methylpyridine
Vue d'ensemble
Description
2-Ethoxy-4-methylpyridine (2-EOMP) is an aromatic heterocyclic compound that is widely used in the synthesis of various organic compounds. It is a colorless liquid with a pungent odor and a boiling point of 145°C. 2-EOMP is a common building block for the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It is also used as a catalyst in the production of polymers and as an intermediate in the manufacture of dyes and pigments.
Applications De Recherche Scientifique
Solar Cell Efficiency Improvement
2-Ethoxy-4-methylpyridine, as an electrolyte additive in dye-sensitized solar cells, has shown significant impacts on cell performance. The additive causes a negative shift in the flatband potential of the TiO2 electrode, which improves the open-circuit photovoltage of the cells. This change is primarily due to the negative shift in the conduction band of TiO2, which is more significant than the decline in short-circuit current caused by slower dye regeneration and reduced catalytic activity at the counter electrode (Yin et al., 2008).
Chemical Rearrangement in Pyridines
2-Ethoxy-4-methylpyridine analogues have been studied under flash vacuum pyrolysis conditions. They undergo rearrangement to form N-methylpyridones, with ethoxy derivatives showing competitive ethyl migration and elimination of ethylene. This process is influenced by the basicity of the alkoxyhetarene (Lister et al., 2003).
Synthesis of Norpyridoxine
3-Hydroxy-5-hydroxymethyl-2-methylpyridine, also known as 4-norpyridoxine, has been synthesized using a heterodiene condensation involving 4-methyl-5-propoxyoxazole and 5-ethoxy-2,5-dihydrofuran-2-one. This process involves the intermediate formation of 3-hydroxy-2-methylpyridine-5-carbaldehyde, which is then reduced to form 4-norpyridoxine. This synthesis pathway highlights the chemical versatility and potential applications of 2-Ethoxy-4-methylpyridine in organic synthesis (Chekhun et al., 1974).
Antimicrobial Activity Evaluation
In research exploring the antimicrobial properties of various compounds, 2-Amino-4-ethoxycarbonylpyridine has been used as a starting material for synthesizing 4-substituted-N1-2-pyridylsulfanilamide derivatives. These compounds showed a noticeable inhibition of Bacillus subtilis, demonstrating the potential of 2-Ethoxy-4-methylpyridine derivatives in antimicrobial applications (El-Salam & Mohamed, 2005).
Electrophoretic Separation in Chemistry
Studies on the electrophoretic separation of 2-, 3-, and 4-substituted methylpyridines have utilized 2-Ethoxy-4-methylpyridine to explore the relationship between pH and separation efficiency in free solution capillary electrophoresis. This research contributes to a better understanding of the separation processes in analytical chemistry, where 2-Ethoxy-4-methylpyridine serves as a model compound (Wren, 1991).
Chemical and Pharmacological Properties
Research into aminoethoxypyridines, including 2-Ethoxy-4-methylpyridine derivatives, has been conducted to understand their chemical and pharmacological properties. These studies have led to insights into the antipyretic effects of monoacetyl compounds of these pyridines, comparing their efficacy to that of phenacetin. The findings suggest diverse medicinal and pharmacological applications for these compounds (Bijlsma & Hertog, 2010).
Safety and Hazards
While specific safety and hazard information for 2-Ethoxy-4-methylpyridine is not available, similar compounds have safety data sheets that provide information on handling, storage, and disposal. For example, 4-Methoxyphenylboronic acid can cause skin and eye irritation and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-ethoxy-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-10-8-6-7(2)4-5-9-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFWPTJHFUQYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B3331385.png)
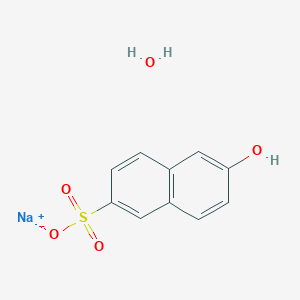

![1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione](/img/structure/B3331415.png)




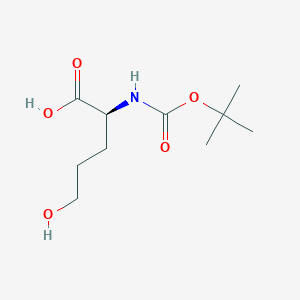
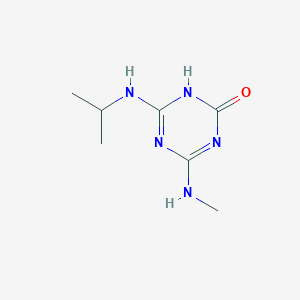
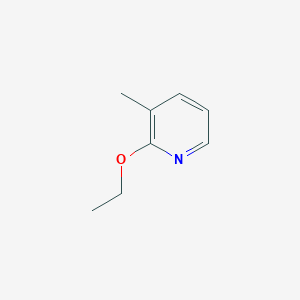


![5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B3331488.png)